molecular formula C27H30O9 B1257841 Interiotherin B

Interiotherin B

Cat. No.: B1257841
M. Wt: 498.5 g/mol
InChI Key: KIOQRWNZGHZFHB-UFZBKZSQSA-N
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Description

Interiotherin B (C₂₇H₃₀O₉, molecular weight 498.5 g/mol) is a dibenzocyclooctadiene lignan first isolated from Kadsura interior (syn. Schisandra interior), a plant traditionally used in Chinese medicine . It is characterized by its anti-tumor and antiviral properties. Key pharmacological findings include:

  • Anti-tumor activity: In Epstein-Barr virus early antigen (EBV-EA) induction assays, this compound demonstrated inhibition with a relative EBV-EA percentage of $11.6 \pm 0.4\%$ at a 1000:1 molar ratio to TPA (12-O-tetradecanoylphorbol-13-acetate), while maintaining 60% viability in Raji cells .
  • Anti-HIV activity: this compound exhibits moderate inhibitory effects against HIV, though specific EC₅₀ values remain unreported .
  • Natural sources: Detected in Kadsura interior stems, Schisandra rubriflora aerial parts, and Kadsura heteroclita .

Properties

Molecular Formula

C27H30O9

Molecular Weight

498.5 g/mol

IUPAC Name

[(11S,12S,13S)-12-hydroxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C27H30O9/c1-7-13(2)26(28)36-25-16-10-18-22(35-12-33-18)24(31-6)20(16)19-15(8-14(3)27(25,4)29)9-17-21(23(19)30-5)34-11-32-17/h7,9-10,14,25,29H,8,11-12H2,1-6H3/b13-7-/t14-,25-,27-/m0/s1

InChI Key

KIOQRWNZGHZFHB-UFZBKZSQSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1C2=CC3=C(C(=C2C4=C(C5=C(C=C4C[C@@H]([C@]1(C)O)C)OCO5)OC)OC)OCO3

Canonical SMILES

CC=C(C)C(=O)OC1C2=CC3=C(C(=C2C4=C(C5=C(C=C4CC(C1(C)O)C)OCO5)OC)OC)OCO3

Synonyms

interiotherin B

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Lignans

Structural Features

Interiotherin B belongs to the dibenzocyclooctadiene lignan family, distinguished by its bicyclic core and oxygen-containing functional groups. Its molecular formula (C₂₇H₃₀O₉) includes a hydroxyl or ester moiety absent in related compounds like Interiotherin A (C₂₉H₂₈O₈) .

Table 1: Structural and Source Comparison
Compound Molecular Formula Molecular Weight Key Sources
This compound C₂₇H₃₀O₉ 498.5 Kadsura interior, S. rubriflora
Interiotherin A C₂₉H₂₈O₈ 504.5 Kadsura interior, Schisandra spp.
Interiotherin C C₃₀H₃₆O₁₀ 556.6 Kadsura interior
Interiorin B C₂₇H₃₀O₈ 482.5 Kadsura heteroclita

Pharmacological Activity

Anti-Tumor Efficacy
  • This compound : EBV-EA inhibition = $11.6 \pm 0.4\%$ .
  • Interiotherin A : Higher EBV-EA inhibition ($18.3 \pm 1.0\%$) under identical conditions, suggesting enhanced bioactivity due to structural differences (e.g., methyl or acyl groups) .
  • Interiotherin D (C₂₆H₂₆O₈): Exhibits anti-tumor activity but lacks quantitative EBV-EA data .
Anti-HIV Activity
  • This compound : Moderate activity, as observed in Kadsura lignan screenings .
  • Interiotherin A : Potent anti-HIV activity with EC₅₀ = 3.1 µg/mL, outperforming this compound .
  • Rubrisandrin A (EC₅₀ = 11.3 µM) and Gomisin J (EC₅₀ = 3.9 µM): Highlight the variability in potency among lignans .
Table 2: Pharmacological Comparison
Compound Anti-Tumor (EBV-EA %) Anti-HIV Activity Other Activities
This compound 11.6 ± 0.4% Moderate (qualitative) Not reported
Interiotherin A 18.3 ± 1.0% EC₅₀ = 3.1 µg/mL Cytotoxicity, anti-HBV
Schisantherin D Not reported Strong inhibition Anti-inflammatory
Gomisin G Not reported EC₅₀ = 5.7 µM Neuroprotective effects

Species-Specific Distribution and Chemotaxonomy

  • Kadsura vs. Schisandra : this compound occurs in both genera, but its concentration varies. Kadsura interior stems yield 0.0155% dry weight (dw) of this compound, whereas Schisandra rubriflora extracts contain trace amounts .
  • Chemotaxonomic markers: In Kadsura species, Interiotherin A and B serve as biomarkers for K. longipedunculata and K. heteroclita, respectively, aiding species differentiation .

Q & A

Basic Research Questions

Q. How can Interiotherin B be isolated and characterized from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Structural characterization requires spectroscopic methods: NMR (¹H, ¹³C, 2D-COSY) for elucidating the lignan skeleton, and mass spectrometry (HRMS) for molecular weight confirmation. Purity should be validated via HPLC (>95% purity threshold) .

Q. What initial pharmacological assays are recommended to assess this compound's anti-HIV activity?

  • Methodological Answer : Begin with in vitro HIV-1 protease (HIVPR) inhibition assays using fluorogenic substrates to measure IC₅₀ values. Parallel testing in cell-based models (e.g., MT-4 cells infected with HIV-1) can evaluate viral replication inhibition via p24 antigen ELISA. Include positive controls (e.g., ritonavir) and validate results with dose-response curves .

Q. What analytical techniques confirm this compound's structural identity and purity?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm stereochemistry and functional groups. Purity is assessed via reverse-phase HPLC (C18 column, UV detection at 254 nm). Quantitative analysis requires calibration with a certified reference standard. For novel derivatives, X-ray crystallography may resolve ambiguous structural features .

Q. What are the best practices for conducting a literature review on this compound's bioactivity?

  • Methodological Answer : Apply the PICO framework (Population: HIV-1; Intervention: this compound; Comparison: existing antivirals; Outcome: inhibition efficacy) to structure searches in PubMed and SciFinder. Prioritize studies with mechanistic data (e.g., enzymatic assays) over observational reports. Use citation tracking to identify seminal papers and resolve contradictions .

Advanced Research Questions

Q. How can contradictions in this compound's efficacy data across HIV-1 inhibition studies be resolved?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., enzyme vs. cell-based models). Replicate experiments under standardized conditions (pH, temperature, substrate concentration). Perform meta-analyses to identify trends, and use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance. Cross-validate findings with molecular docking studies to correlate activity with binding affinity .

Q. What in vivo experimental designs optimize pharmacokinetic evaluation of this compound?

  • Methodological Answer : Use murine models (e.g., BALB/c mice) for bioavailability studies. Administer this compound intravenously and orally to calculate absolute bioavailability. Collect plasma samples at timed intervals and analyze via LC-MS/MS. Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict human dosing. Ensure sample size adequacy using power analysis (α=0.05, β=0.2) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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